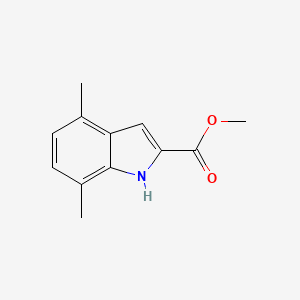

1-(3-Methylphenyl)-1-phenylmethanamine

Descripción general

Descripción

The compound 1-(3-Methylphenyl)-1-phenylmethanamine is a chemical entity that can be associated with a variety of chemical reactions and possesses certain physical and chemical properties that make it of interest in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis of 1-(3-Methylphenyl)-1-phenylmethanamine.

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, as seen in the synthesis of 1,2-diamines through a reaction involving phenyldiazoacetate, arylamine, and imine in the presence of dirhodium acetate . Similarly, the synthesis of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives involves the design of "biased agonists" for serotonin receptors . These methods could potentially be adapted for the synthesis of 1-(3-Methylphenyl)-1-phenylmethanamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to 1-(3-Methylphenyl)-1-phenylmethanamine can be complex, with the potential for multiple stereoisomers. For instance, the synthesis of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold resulted in two diastereoisomers, indicating the importance of stereochemistry in the synthesis of such compounds . The molecular structure can be further elucidated using techniques such as X-ray diffraction, as demonstrated for a novel organic salt obtained from benzylamine .

Chemical Reactions Analysis

The reactivity of methanamine derivatives can be explored through various chemical reactions. For example, (N-Isocyanimino)Triphenylphosphorane has been used for the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives, showcasing the versatility of methanamine compounds in multi-component reactions . Additionally, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through a polyphosphoric acid condensation route highlights another synthetic approach .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanamine derivatives can vary widely. For instance, the novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine exhibit high receptor affinity and selectivity, along with favorable drug-like properties . The Schiff base compound phenylmethanaminium (E)-4-((benzylimino)methyl)benzoate has been studied for its optoelectronic properties, indicating potential applications in lasers and frequency-converting devices . Moreover, the chromatographic and mass spectral analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines provides insights into the analytical characterization of similar compounds .

Propiedades

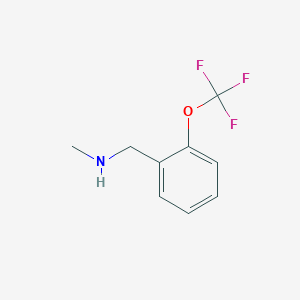

IUPAC Name |

(3-methylphenyl)-phenylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10,14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWWNHQOJUELFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylphenyl)-1-phenylmethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3022846.png)